4-Ethynyltoluene

Übersicht

Beschreibung

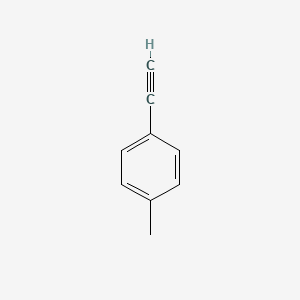

4-Ethynyltoluene, also known as 1-ethynyl-4-methylbenzene, is an organic compound with the molecular formula C9H8. It is a member of the toluenes family and is characterized by the presence of an ethynyl group attached to the para position of the toluene ring. This compound is a clear, pale yellow liquid with a boiling point of approximately 168-170°C and a density of 0.916 g/mL at 25°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Ethynyltoluene can be synthesized through various methods. One common method involves the reaction of p-toluene ethynyl bromide with cesium carbonate in dimethyl sulfoxide. The reaction is carried out in a sealed tube reactor at 95°C for 15 hours. After the reaction is complete, the mixture is extracted with ether, and the crude product is purified by column chromatography using petroleum ether as the eluent. This method yields this compound as a colorless liquid with a high yield of 93% .

Industrial Production Methods: Industrial production of this compound typically involves the alkylation of toluene with ethylene in the presence of a Lewis acid catalyst, such as aluminum trichloride. This process results in the formation of ethyltoluenes, which can then be further processed to obtain this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ethynyltoluene undergoes various chemical reactions, including:

Cycloaddition Reactions: It can participate in cycloaddition reactions with compounds such as AlN2C2, leading to the formation of bis(bicyclic) products.

Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Substitution Reactions: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the ethynyl group.

Common Reagents and Conditions:

Cycloaddition Reactions: Typically involve the use of metal catalysts and specific reaction conditions to facilitate the formation of complex cyclic structures.

Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution Reactions: Electrophilic aromatic substitution reactions often use reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products:

Cycloaddition Products: Bis(bicyclic) compounds.

Oxidation Products: Carboxylic acids and other oxidized derivatives.

Substitution Products: Halogenated, nitrated, or sulfonated derivatives of this compound

Wissenschaftliche Forschungsanwendungen

4-Ethynyltoluene has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including polyaryl alkynes, polyaryl diynes, and aryl-alkynes conjugated macromolecules.

Biology and Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new drugs and pesticides.

Wirkmechanismus

The mechanism of action of 4-ethynyltoluene involves its ability to participate in various chemical reactions due to the presence of the ethynyl group. This group can undergo cycloaddition reactions, forming complex cyclic structures that are useful in the synthesis of advanced materials.

Vergleich Mit ähnlichen Verbindungen

4-Ethynyltoluene can be compared with other similar compounds, such as:

Phenylacetylene: Similar in structure but lacks the methyl group on the aromatic ring.

4-Ethynylanisole: Contains a methoxy group instead of a methyl group.

4-Ethynyl-α,α,α-trifluorotoluene: Contains trifluoromethyl groups instead of a single methyl group

Uniqueness: this compound is unique due to the presence of both the ethynyl and methyl groups, which provide distinct reactivity and properties compared to other similar compounds. This combination allows for a wide range of chemical transformations and applications in various fields .

Biologische Aktivität

4-Ethynyltoluene (C9H8) is an organic compound that has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by its ethynyl group attached to a toluene backbone. Its molecular structure can be represented as follows:

- Molecular Formula : C9H8

- Molecular Weight : 120.16 g/mol

- IUPAC Name : 4-ethynyl-1-methylbenzene

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and cellular pathways. Key mechanisms include:

- Enzyme Inhibition : Studies have shown that this compound exhibits inhibitory effects on certain enzymes, which may contribute to its potential therapeutic applications. For instance, it has been evaluated for its capacity to inhibit α-glucosidases, which are critical in carbohydrate metabolism .

- Cytotoxicity : Research indicates that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting its potential as an anticancer agent. The compound's structure allows it to interact with cellular components, leading to apoptosis in malignant cells .

Table 1: Summary of Biological Activities

Case Studies

-

Enzyme Inhibition Study :

A recent study evaluated the inhibitory effects of various derivatives of this compound on α-glucosidase. The results indicated that compounds derived from this compound displayed competitive inhibition characteristics, with varying potencies depending on structural modifications . -

Cytotoxicity Assessment :

In vitro studies conducted on HL60 cells demonstrated that exposure to this compound resulted in significant cytotoxicity at higher concentrations. This suggests a potential application in cancer treatment, although further studies are needed to elucidate the underlying mechanisms and optimize dosages . -

Anticancer Activity :

A series of experiments highlighted the anticancer properties of this compound derivatives against various cancer cell lines. The findings suggest that modifications to the ethynyl group can enhance biological activity, making it a candidate for further development as an anticancer drug .

Eigenschaften

IUPAC Name |

1-ethynyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8/c1-3-9-6-4-8(2)5-7-9/h1,4-7H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZVOXHGCKKOLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34807-69-7 | |

| Record name | Benzene, 1-ethynyl-4-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34807-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30227420 | |

| Record name | Benzene, 1-ethynyl-4-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-97-2 | |

| Record name | 4-Methylphenylacetylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Toluene, p-ethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethynyl-4-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-ethynyltoluene?

A1: this compound has the molecular formula C9H8 and a molecular weight of 116.16 g/mol.

Q2: How can this compound be spectroscopically characterized?

A2: this compound can be characterized using various spectroscopic methods, including: * Infrared (IR) spectroscopy: This technique can identify the characteristic stretching vibrations of the C≡C bond in the alkyne group and the C–H bonds in the aromatic and methyl groups. , * 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy: These techniques provide information about the number and types of hydrogen and carbon atoms present in the molecule, as well as their connectivity. , , ,

Q3: What types of reactions can this compound participate in as a substrate?

A3: this compound is a versatile building block in organic synthesis, commonly employed in various reactions, including:

- Cycloaddition reactions: It can undergo [3+2] cycloaddition reactions with azides to form triazole rings, a reaction often catalyzed by copper or ruthenium complexes.

- Addition reactions: The alkyne group can undergo additions with various reagents, including halides, pseudo-halides, and thiols.

- Polymerization reactions: this compound can be polymerized to form polyacetylenes, often using transition metal catalysts like rhodium complexes. ,

Q4: Can this compound be used in metal-catalyzed reactions?

A5: Yes, this compound frequently acts as a substrate in metal-catalyzed reactions: * Rhodium-catalyzed polymerization: It forms polyacetylenes with specific cis-transoid configurations at room temperature. * Gold-catalyzed hydrohydrazination: It reacts with hydrazides to form hydrazones, demonstrating potential in synthesizing bioactive compounds. * Rhodium-catalyzed sulfur addition: It reacts with sulfur to yield thiiranes, useful intermediates in organic synthesis. * [2 + 2 + 1] cyclotrimerization reactions: When combined with rhodium complexes, it participates in forming rhodonocenium complexes.

Q5: Are there computational studies on this compound's reactivity?

A6: Yes, DFT studies have been conducted to elucidate reaction mechanisms involving this compound. For example, in gold-catalyzed hydrohydrazination, DFT calculations revealed the favored reaction pathway and the role of intermolecular interactions.

Q6: What is the role of intermolecular interactions in the crystal structure of this compound?

A7: The crystal structure of this compound exhibits weak C–H⋯π(benzene) interactions, influencing its solid-state packing. Interestingly, related para-substituted ethynylbenzene derivatives exhibit varied intermolecular interactions, including C–H⋯O hydrogen bonds and C–H⋯S interactions, highlighting the potential for crystal engineering based on subtle structural modifications.

Q7: What are the potential applications of this compound-based materials?

A8: this compound serves as a precursor to various materials:* Polyacetylenes: These polymers, synthesized using this compound, find applications in electronic and optical devices due to their conjugated structures. * Anti-reflective coatings: this compound is used in Plasma-Enhanced Chemical Vapor Deposition (PECVD) to create highly conformal anti-reflective coatings on substrates with nanoscale features, crucial in microelectronics and optics. * Dithiafulvene oligomers: These oligomers, synthesized through cycloaddition polymerization with this compound, exhibit interesting optoelectronic properties due to their extended π-conjugation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.